molecular formula C18H22N4O5S B7026396 N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-N-ethyl-2-(4-oxocinnolin-1-yl)acetamide

N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-N-ethyl-2-(4-oxocinnolin-1-yl)acetamide

Cat. No.: B7026396
M. Wt: 406.5 g/mol
InChI Key: QFJPXQOTIIRPJQ-UHFFFAOYSA-N
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Description

N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-N-ethyl-2-(4-oxocinnolin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxothiolan ring, an oxocinnolin moiety, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-N-ethyl-2-(4-oxocinnolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-2-21(10-17(24)20-13-7-8-28(26,27)12-13)18(25)11-22-15-6-4-3-5-14(15)16(23)9-19-22/h3-6,9,13H,2,7-8,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJPXQOTIIRPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCS(=O)(=O)C1)C(=O)CN2C3=CC=CC=C3C(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-N-ethyl-2-(4-oxocinnolin-1-yl)acetamide typically involves multiple steps:

    Formation of the dioxothiolan ring: This can be achieved through the oxidation of a thiol precursor using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the oxocinnolin moiety: This step involves the reaction of a suitable cinnolin derivative with an acylating agent to introduce the oxo group.

    Coupling with the acetamide group: The final step involves the reaction of the intermediate compounds with an acetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-N-ethyl-2-(4-oxocinnolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DMAP.

Major Products

    Sulfone derivatives: Formed from the oxidation of the dioxothiolan ring.

    Hydroxyl derivatives: Formed from the reduction of the oxo groups.

    Substituted acetamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-N-ethyl-2-(4-oxocinnolin-1-yl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its structure allows it to interact with specific biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways could make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In industrial applications, this compound could be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-N-ethyl-2-(4-oxocinnolin-1-yl)acetamide involves its interaction with specific molecular targets. The dioxothiolan ring can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The oxocinnolin moiety can interact with aromatic residues in proteins, affecting their function. These interactions can lead to the modulation of various biological pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-N-ethyl-2-(4-oxocinnolin-1-yl)acetamide is unique due to its combination of a dioxothiolan ring, an oxocinnolin moiety, and an acetamide group. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

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